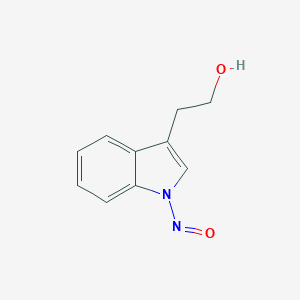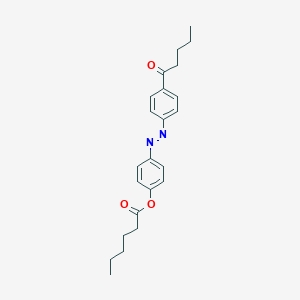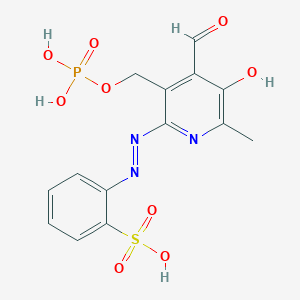
Ppaps
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonoformic acid or PPAPs (2-carboxyethyl) phosphonic acid is a chemical compound that has a wide range of applications in the field of scientific research. PPAPs are a class of compounds that are structurally similar to amino acids and are known to exhibit a variety of biological activities. In
作用机制
PPAPs are known to inhibit the activity of certain enzymes, including viral proteases and RNA polymerases. They also interfere with the biosynthesis of nucleic acids, which are essential for the replication of viruses and bacteria. PPAPs have been shown to inhibit the replication of a variety of viruses, including HIV, herpes simplex virus, and influenza virus.
生化和生理效应
PPAPs have been found to have a variety of biochemical and physiological effects. They have been shown to reduce inflammation, oxidative stress, and apoptosis. PPAPs have also been found to increase the production of neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
实验室实验的优点和局限性
PPAPs have several advantages for lab experiments. They are relatively easy to synthesize and can be obtained in large quantities. PPAPs also have a low toxicity profile, which makes them safe for use in animal studies. However, PPAPs have several limitations. They are not very water-soluble, which can make it difficult to administer them to animals. PPAPs can also be metabolized quickly in the body, which can limit their effectiveness.
未来方向
There are several future directions for the study of PPAPs. One area of research is the development of more water-soluble derivatives of PPAPs, which would make them easier to administer to animals. Another area of research is the identification of new biological activities of PPAPs. Finally, the development of new synthetic methods for PPAPs could lead to the discovery of new compounds with even more potent biological activities.
Conclusion:
In conclusion, PPAPs are a class of compounds that have a wide range of applications in scientific research. They exhibit a variety of biological activities and have been extensively studied for their antiviral, antibacterial, and neuroprotective properties. PPAPs have several advantages for lab experiments, but also have several limitations. Future research on PPAPs could lead to the discovery of new compounds with even more potent biological activities.
合成方法
PPAPs can be synthesized using a variety of methods, including the reaction of phosphorous acid with acetaldehyde or formaldehyde. Another method involves the reaction of phosphorous acid with ethylene glycol in the presence of a catalyst. The resulting product is then treated with a base to form PPAPs.
科学研究应用
PPAPs have been extensively studied for their biological activities. They have been found to exhibit antiviral, antibacterial, and antifungal properties. PPAPs have also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PPAPs have been found to have anticancer properties and can be used in cancer therapy.
属性
CAS 编号 |
121864-87-7 |
|---|---|
产品名称 |
Ppaps |
分子式 |
C14H14N3O9PS |
分子量 |
431.32 g/mol |
IUPAC 名称 |
2-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonooxymethyl)pyridin-2-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H14N3O9PS/c1-8-13(19)9(6-18)10(7-26-27(20,21)22)14(15-8)17-16-11-4-2-3-5-12(11)28(23,24)25/h2-6,19H,7H2,1H3,(H2,20,21,22)(H,23,24,25) |
InChI 键 |
RPVOVRHNBSDDRX-VKAVYKQESA-N |
手性 SMILES |
CC1=N/C(=N\NC2=CC=CC=C2S(=O)(=O)O)/C(=C(C1=O)C=O)COP(=O)(O)O |
SMILES |
CC1=C(C(=C(C(=N1)N=NC2=CC=CC=C2S(=O)(=O)O)COP(=O)(O)O)C=O)O |
规范 SMILES |
CC1=C(C(=C(C(=N1)N=NC2=CC=CC=C2S(=O)(=O)O)COP(=O)(O)O)C=O)O |
同义词 |
PPAPS pyridoxal phosphate-6-azophenyl-2'-sulfonic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



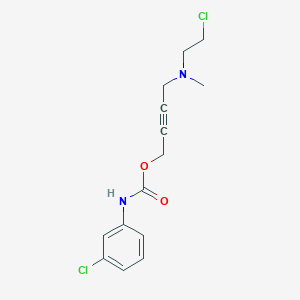
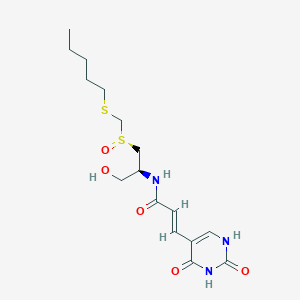
![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)
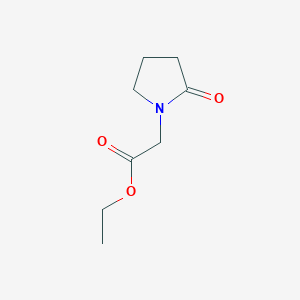
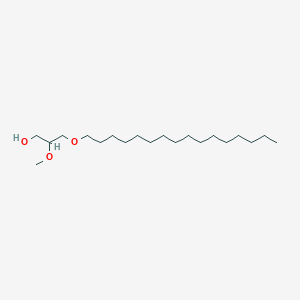
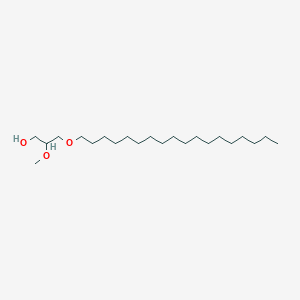
![Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate](/img/structure/B54415.png)
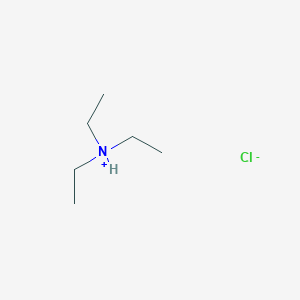
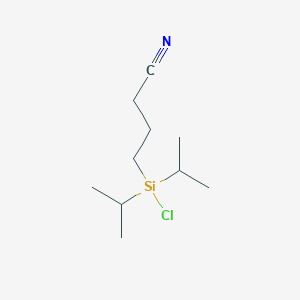
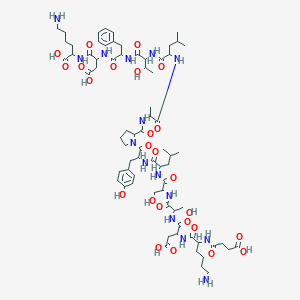
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)

